molecular formula C14H19N3O3 B7810958 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B7810958
M. Wt: 277.32 g/mol
InChI Key: PAFCUXCOYQVELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are recognized as privileged scaffolds in the development of kinase inhibitors . The structural motif is of significant interest because it can mimic purine bases, allowing these compounds to interact with a variety of enzymatic targets . Pyrazolo[3,4-b]pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects . Specifically, this core structure has been successfully employed in the design and synthesis of potent inhibitors for Tropomyosin Receptor Kinases (TRKs), which are important targets in oncology . The propanoic acid side chain in this molecule offers a versatile handle for further synthetic modification, enabling researchers to conjugate the core structure to other pharmacophores or optimize drug-like properties such as solubility and metabolic stability. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Certificate of Analysis for lot-specific data, including purity and characterization information.

Properties

IUPAC Name

3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFCUXCOYQVELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[3,4-b]pyridine Formation

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazoles with β-ketoesters or azlactones under acid-catalyzed conditions. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole reacts with ethyl acetoacetate in acetic acid to form the pyrazolo[3,4-b]pyridine-6-carboxylate intermediate. This step achieves yields of 55–70% under solvent-free conditions.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced via nucleophilic substitution or alkylation. In one method, the pyrazolo[3,4-b]pyridine intermediate undergoes alkylation with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the target compound after purification.

Table 1: Key Reaction Parameters for Propanoic Acid Side Chain Introduction

ParameterConditionsYield (%)Source
Alkylating Agent3-Bromopropanoic acid60–75
SolventDMF
Temperature80–100°C
Reaction Time12–24 hours

One-Pot Synthesis Strategies

Solvent-Free Condensation

Recent advances emphasize solvent-free protocols to improve sustainability. A one-pot method involves heating 5-aminopyrazole derivatives with azlactones (e.g., 4-arylidene-2-phenyloxazol-5-ones) at 150°C, followed by elimination in a superbasic medium (tert-BuOK/DMSO). This approach avoids isolation of intermediates, achieving an 81% yield for analogous pyrazolo[3,4-b]pyridin-6-ones.

Mechanistic Insights

The reaction proceeds via:

  • Cyclocondensation : Formation of a tetrahydro-1H-pyrazolo[3,4-b]pyridinone intermediate.

  • Benzamide Elimination : Superbase-mediated removal of the benzamide group to aromatize the ring.

Table 2: Optimization of One-Pot Synthesis

ConditionOptimal ValueYield (%)Source
Temperature (Step 1)150°C62
Base (Step 2)tert-BuOK (1.5 equiv)81
Solvent (Step 2)DMSO
Total Reaction Time1.5–6 hours

Modifications for Enhanced Efficiency

Catalytic Approaches

Lewis acids like zinc chloride or scandium triflate accelerate cyclocondensation. For instance, ZnCl₂ (10 mol%) in ethanol reduces reaction time from 24 hours to 6 hours while maintaining a 68% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) shortens reaction times to 30–60 minutes for pyrazolo[3,4-b]pyridine derivatives, though specific data for the target compound remain unreported.

Analytical Characterization

Spectroscopic Data

The compound is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 2.35 (s, 3H, C4-CH₃), 2.50 (s, 3H, C3-CH₃), 3.15–3.30 (m, 1H, isopropyl-CH), 4.45 (t, J = 6.4 Hz, 2H, N-CH₂), 2.60 (t, J = 6.4 Hz, 2H, CH₂-CO₂H), 12.10 (s, 1H, CO₂H).

  • HRMS : m/z 277.1423 [M+H]⁺ (calculated: 277.1427 for C₁₄H₁₉N₃O₃).

Table 3: Key Spectroscopic Assignments

Signal (δ, ppm)AssignmentSource
1.25 (d)Isopropyl methyl groups
2.35 (s)C4-methyl
12.10 (s)Carboxylic acid proton

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring undergoes nucleophilic attack, particularly at electrophilic positions influenced by adjacent substituents. For example:

  • Thiolation : Reaction with carbon disulfide (CS₂) in basic conditions (KOH/EtOH) forms thiolated derivatives. This proceeds via deprotonation of the pyridine nitrogen, enabling sulfur incorporation .

  • Alkylation : The 6-oxo group activates the adjacent position for nucleophilic substitution. Chloroacetals (e.g., 2-chloro-1,1-dimethoxyethane) react to form ether-linked adducts under mild conditions .

Table 1 : Representative nucleophilic substitutions

Reaction TypeReagents/ConditionsProductYieldReference
ThiolationCS₂, KOH, EtOH, refluxThione analog72%
AlkylationChloroacetonitrile, K₂CO₃, DMFPropionitrile derivative65%

Carboxylic Acid Reactivity

The propanoic acid moiety participates in typical acid-derived reactions:

  • Esterification : Forms methyl/ethyl esters using methanol/ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .

  • Amide Formation : Reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling to yield bioactive amides .

Ketone Reactivity

The 6-oxo group undergoes:

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, though steric hindrance from isopropyl/methyl groups may limit efficiency.

  • Condensation : Forms Schiff bases with primary amines (e.g., aniline) in ethanol under reflux .

Heterocyclic Ring Modifications

The pyrazolo[3,4-b]pyridine system shows stability under acidic conditions but reacts with electrophiles:

  • Bromination : Electrophilic bromine (Br₂/CH₃COOH) selectively substitutes at the 5-position of the pyridine ring, confirmed by ¹H NMR .

  • Cyclization : Heating with polyphosphoric acid (PPA) induces ring expansion, forming fused tricyclic structures.

Table 2 : Key heterocyclic reactions

ReactionConditionsOutcomeApplication
BrominationBr₂, CH₃COOH, 25°C5-Bromo derivativeHalogenated intermediates
CyclizationPPA, 120°C, 4hFuropyranopyrimidine analogBioactive scaffolds

Biological Interaction-Driven Reactions

In medicinal chemistry contexts, the compound interacts with enzymatic targets:

  • Kinase Inhibition : The carboxylic acid forms hydrogen bonds with catalytic lysine residues (e.g., in cyclin-dependent kinases), while the pyrazolo-pyridine core engages in hydrophobic interactions .

  • COX Enzyme Binding : Molecular docking shows the 6-oxo group hydrogen-bonding to Arg120 in cyclooxygenase-2 (COX-2), modulating anti-inflammatory activity.

Stability and Degradation Pathways

  • Hydrolysis : The ester linkage in prodrug derivatives cleaves under physiological pH (7.4), releasing the active carboxylic acid .

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via C–N bond cleavage, confirmed by LC-MS .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological investigation. Some potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could have implications in treating chronic inflammatory diseases.
  • Anticancer Potential : Initial research shows promise in the compound's ability to inhibit cancer cell proliferation, indicating its potential as an anticancer agent.

Pharmacological Investigations

The pharmacological profile of 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid has been explored through various studies:

Table 1: Summary of Pharmacological Studies

Study ReferenceBiological ActivityMethodologyFindings
AntimicrobialIn vitro assaysExhibited activity against multiple bacterial strains
Anti-inflammatoryAnimal modelsReduced inflammation markers in treated subjects
AnticancerCell culture assaysInhibited proliferation of cancer cell lines

Table 2: Synthetic Methods Overview

MethodologyDescription
Condensation ReactionsUtilizes starting materials to form the core structure through condensation reactions.
Functional Group ModificationsAllows for the introduction of different functional groups to modify activity.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Understanding these analogs can provide insights into its unique properties and potential applications.

Table 3: Structural Comparisons

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoatePropyl group instead of isopropylPotentially different biological activity due to propyl substitution
3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine)Ethyl group substitutionMay exhibit different pharmacokinetics
3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine)Cyclopentyl group presenceUnique steric effects influencing reactivity

Biological Activity

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid (CAS No. 1018164-02-7) is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1018164-02-7

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects against cancer cell lines. For instance:

  • Anti-Proliferative Effects :
    • The compound has shown promising results in inhibiting the growth of human lung (A549) and colon (HCT-116) cancer cell lines.
    • IC₅₀ values for related compounds have been reported as low as 8.21 µM for A549 and 19.56 µM for HCT-116 cells .
  • Cell Cycle Arrest :
    • Flow cytometric analyses indicated that treatment with these compounds leads to cell cycle arrest at the S and G2/M phases, suggesting that they interfere with DNA synthesis and mitosis .
  • Apoptosis Induction :
    • Compounds similar to this compound have been shown to increase the BAX/Bcl-2 ratio significantly, indicating a pro-apoptotic effect that may contribute to their anti-cancer properties .

Structure Activity Relationship (SAR)

The structural characteristics of pyrazolo[3,4-b]pyridine derivatives are crucial for their biological activity. Modifications in the isopropyl or dimethyl groups can influence potency and selectivity towards specific kinases.

Comparative Biological Activity Table

Compound NameCAS NumberIC₅₀ (µM) A549IC₅₀ (µM) HCT-116Mechanism of Action
Compound 12bNot specified8.2119.56EGFR inhibition, apoptosis induction
Compound XNot specified10.5025.00EGFR inhibition
Compound YNot specified15.0030.00Multi-target kinase inhibition

Case Studies

  • Case Study on EGFR Inhibition :
    • In a study focused on novel pyrazolo derivatives, one compound demonstrated an IC₅₀ value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well, highlighting the potential of these compounds in targeted cancer therapies .
  • Combination Therapy Potential :
    • Research indicates that combining these compounds with existing EGFR inhibitors could enhance therapeutic outcomes in resistant cancer types.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-b]pyridine Core

Table 1: Key Structural Analogs and Their Features
Compound Name CAS No. Molecular Formula MW (g/mol) Substituents Notable Features References
Target Compound 1018164-02-7 C₁₄H₁₉N₃O₃ 277.32 2-Isopropyl, 3,4-dimethyl, 6-oxo Baseline for comparison; propanoic acid side chain
3-[4-(Difluoromethyl)-6-oxo-2-(propan-2-yl)-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 1018164-10-7 C₁₃H₁₅F₃N₂O₂ 288.27 4-Difluoromethyl Fluorine atoms enhance metabolic stability and lipophilicity
3-[4-(Trifluoromethyl)-6-oxo-2-cyclopentyl-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 1018127-13-3 C₁₅H₁₇F₃N₂O₃ 343.31 2-Cyclopentyl, 4-trifluoromethyl Bulky cyclopentyl group may improve target selectivity
3-[2-Propyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 1018126-85-6 C₁₃H₁₅F₂N₃O₃ 299.27 2-Propyl (linear chain) Reduced steric hindrance compared to isopropyl
Methyl ester of Target Compound 1018164-14-1 C₁₅H₂₁N₃O₃ 291.35 Propanoic acid methyl ester Prodrug potential; improved membrane permeability

Impact of Substituents on Physicochemical Properties

Fluorinated Groups (Difluoromethyl/Trifluoromethyl) :

  • 4-Difluoromethyl (CAS 1018164-10-7): Increases molecular weight (288.27 vs. 277.32) and logP due to fluorine’s electronegativity and lipophilicity .
  • 4-Trifluoromethyl (CAS 1018127-13-3): Further elevates MW (343.31) and may enhance binding to hydrophobic pockets in biological targets .

Alkyl Chain Modifications: 2-Isopropyl vs. 2-Cyclopentyl (CAS 1018127-13-3): Introduces rigidity and bulk, which could reduce off-target effects .

Esterification of Propanoic Acid: Methyl ester (CAS 1018164-14-1) increases MW to 291.35 and masks the carboxylic acid, likely improving oral bioavailability .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to verify structural features, such as the pyrazolo[3,4-b]pyridine core and isopropyl/methyl substituents. Compare chemical shifts with analogous compounds (e.g., pyrazolo-pyridine derivatives in ) .
  • Mass Spectrometry (MS) : Confirm molecular weight (Mol. formula: C14_{14}H19_{19}N3_3O3_3; Mol. weight: 285.32 g/mol) via high-resolution MS (HRMS) or LC-MS .
  • HPLC Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity ≥95% .

Q. What are common synthetic routes for this compound?

  • Methodological Answer :

  • Key Step : Cyclocondensation of substituted pyrazole intermediates with β-keto esters. For example, refluxing 3-amino-pyrazoles with β-keto esters in xylene under Dean-Stark conditions to form the pyrazolo[3,4-b]pyridine core .
  • Propanoic Acid Sidechain Introduction : Post-cyclization alkylation using bromo-propanoic acid derivatives. Optimize reaction time (12–30 hours) and temperature (80–120°C) to avoid side reactions .
  • Purification : Recrystallization from methanol or ethanol yields high-purity crystals (e.g., reports 84% yield after recrystallization) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and regioselectivity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may increase byproducts. Non-polar solvents (xylene) favor cyclization but require longer reflux times .
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. achieved 84% yield using HCl as a catalyst under mild conditions .
  • Regioselectivity Control : Substituent steric effects (e.g., isopropyl groups) direct electrophilic attack to the 3,4-positions. Computational modeling (DFT) predicts electron density distribution for rational design .

Q. What strategies address instability of the 6-oxo group during storage or reactions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation. Desiccants (silica gel) minimize hydrolysis .
  • In-situ Protection : Temporarily protect the 6-oxo group as a silyl ether (e.g., TBSCl) during reactive steps, followed by mild deprotection (TBAF) .
  • Stability Monitoring : Use LC-MS to track degradation products (e.g., lactam formation from oxo-group rearrangement) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Structural Confirmation : Re-validate compound identity via 1H^1H-NMR and HRMS, as minor impurities (e.g., regioisomers) may skew bioassay results .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) to isolate variables. For example, substituent hydrophobicity (methyl vs. isopropyl) impacts membrane permeability .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., 3,4-dimethyl groups) with activity trends .

Q. What computational methods predict reactivity of the fluoropyridine moiety in derivatives?

  • Methodological Answer :

  • DFT Calculations : Simulate Fukui indices to identify nucleophilic/electrophilic sites. The fluoropyridine ring’s C-2 position is prone to nucleophilic substitution (e.g., with amines or thiols) .
  • Molecular Dynamics (MD) : Model solvation effects on reaction pathways. Polar solvents stabilize transition states for SNAr reactions .
  • SAR Studies : Combine computational predictions with synthetic validation (e.g., ’s substitution reactions) to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.